Diphosphate, trihydrogen
Overview
Description
Diphosphate(1-) is a monovalent inorganic anion obtained by deprotonation of one of the phosphate OH groups in diphosphoric acid. It is a diphosphate ion and a monovalent inorganic anion. It is a conjugate base of a diphosphoric acid. It is a conjugate acid of a diphosphate(2-).
Scientific Research Applications
Ionic Liquids Synthesis and Characterization : A study by Yousefi et al. (2017) involved synthesizing and characterizing ionic liquids with different anions, including trihydrogen diphosphate. These ionic liquids were assessed for their physicochemical properties, which are crucial for applications in enhanced oil recovery processes.
Thermal Behavior of Hydrogen Praseodymium Diphosphate : Chehimi-Moumen et al. (2001) reported the synthesis of a new acid lanthanide diphosphate, specifically as a trihydrate salt. The study focused on its thermal behavior, highlighting its potential in materials science applications.
Role in Thiamine Enzymes : A study by Frank et al. (2004) explored the role of Thiamine diphosphate in enzymes. The research indicated that diphosphate in Thiamine plays a crucial part in metabolic enzymes by facilitating communication between active sites.
Catalysis in Oxidative Dehydrogenation : Millet and Védrine (1991) investigated the role of iron diphosphate in the oxidative dehydrogenation of isobutyric acid. This study is significant for industrial applications in catalyst development.
Variable Product Specificity in Biochemical Processes : A biochemical study by Matsuoka et al. (1991) examined the activity of dehydrodolichyl diphosphate synthase and its role in the production of specific chain lengths in biochemical processes.
Characterization of Trihydrogen Bond : Matta et al. (2011) proposed the concept of a trihydrogen bond, a novel bond type, based on DFT calculations and analysis of ion-induced dipole clusters, which could have implications in molecular chemistry and material science.
properties
IUPAC Name |
phosphono hydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKVPWEQAFLFU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O7P2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274295 | |
Record name | Diphosphate, trihydrogen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14867-04-0 | |
Record name | Diphosphate, trihydrogen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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